Technical Whitepaper: Propiophenone-D10 (CAS 288400-96-4)
Technical Whitepaper: Propiophenone-D10 (CAS 288400-96-4)
Physicochemical Profile, Synthesis Logic, and Analytical Applications
Executive Summary
Propiophenone-D10 (CAS 288400-96-4) is the fully deuterated isotopologue of propiophenone, a key aryl ketone intermediate in the synthesis of pharmaceuticals (e.g., ephedrines, cathinones) and a breakdown product in forensic toxicology.[1][2] With a mass shift of +10 Da relative to the unlabeled parent, Propiophenone-D10 serves as the gold-standard Internal Standard (IS) for quantitative mass spectrometry (GC-MS and LC-MS).
This guide details the physicochemical properties, isotopic stability considerations, and validated experimental protocols for utilizing Propiophenone-D10. It specifically addresses the critical challenge of deuterium exchange at the
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
Propiophenone-D10 is characterized by the substitution of all ten hydrogen atoms with deuterium (
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | Propiophenone-D10 (Perdeuteropropiophenone) |
| CAS Number | 288400-96-4 |
| Molecular Formula | |
| Molecular Weight | 144.24 g/mol (Calculated) |
| Unlabeled Parent MW | 134.18 g/mol |
| Mass Shift | +10.06 Da |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~218°C (760 mmHg) |
| Solubility | Soluble in Methanol, Acetonitrile, Ethyl Acetate; Insoluble in Water |
| Isotopic Purity | Typically |
| SMILES (Isomeric) | [2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] |
Isotopic Enrichment & Stability: The -Carbon Challenge
Deuterium Distribution
The "D10" designation implies labeling at three distinct chemical environments:
-
Aromatic Ring (
): Five deuterium atoms on the phenyl ring. These are chemically inert and stable against exchange under standard conditions. -
-Methyl Group (
): Three deuterium atoms at the terminal methyl position. Highly stable. -
-Methylene Group (
): Two deuterium atoms adjacent to the carbonyl group. (Critical Control Point)
Keto-Enol Tautomerism and Back-Exchange
Expert Insight: While the aromatic and
Protocol Requirement:
-
Storage Solvent: Store stock solutions in aprotic solvents such as Acetonitrile (ACN) or Dichloromethane (DCM). Avoid Methanol or Water for long-term storage.
-
pH Control: Ensure buffers used in LC-MS are pH-controlled. Extreme pH accelerates the enolization rate.
Analytical Application: The Internal Standard Principle
In quantitative analysis, Propiophenone-D10 is used to correct for variability in extraction efficiency, injection volume, and ionization suppression (matrix effects).
Mechanism of Action
Because Propiophenone-D10 shares virtually identical physicochemical properties (polarity, pKa) with the analyte, it co-elutes (or elutes very closely) in chromatography. Consequently, it experiences the exact same matrix environment at the electrospray source (LC-MS) or electron impact source (GC-MS).
Mass Spectrometry Fragmentation (GC-MS EI)
Understanding the fragmentation is vital for selecting the correct Quantifier Ion.
-
Parent (Propiophenone):
-
Molecular Ion (
): m/z 134[3] -
Base Peak (Primary Fragment): m/z 105 (Benzoyl ion,
). Formed by -cleavage losing the ethyl group.
-
-
IS (Propiophenone-D10):
-
Molecular Ion (
): m/z 144 -
Base Peak (Primary Fragment): m/z 110 (Benzoyl-d5 ion,
). Formed by -cleavage losing the ethyl-d5 group.
-
Note: The mass shift of the base peak is +5 Da (105
Figure 1: Electron Impact (EI) fragmentation pathway of Propiophenone-D10 showing the formation of the critical m/z 110 quantifier ion.
Experimental Protocol: Quantitative Workflow
Reagents & Equipment
-
Analytes: Propiophenone (Target), Propiophenone-D10 (IS).
-
Solvents: LC-MS grade Acetonitrile, Methanol, Formic Acid.
-
Instrument: GC-MS (EI source) or LC-MS/MS (ESI positive).
Stock Solution Preparation
-
Weighing: Accurately weigh 10 mg of Propiophenone-D10 into a 10 mL volumetric flask.
-
Dissolution: Dissolve in Acetonitrile (to prevent D/H exchange).
-
Concentration: Resulting stock is 1.0 mg/mL.
-
Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C.
Sample Preparation (Liquid-Liquid Extraction)
-
Spiking: Add 10
L of Propiophenone-D10 working solution (e.g., 10 g/mL) to 100 L of biological sample (plasma/urine). -
Equilibration: Vortex and let stand for 5 mins to allow IS to equilibrate with the matrix.
-
Extraction: Add 500
L Ethyl Acetate. Vortex vigorously for 1 min. -
Separation: Centrifuge at 10,000 x g for 5 mins.
-
Reconstitution: Evaporate the supernatant under nitrogen. Reconstitute in 100
L Mobile Phase.
GC-MS Method Parameters (SIM Mode)
| Parameter | Setting |
| Inlet Temp | 250°C |
| Column | DB-5ms or equivalent (30m x 0.25mm) |
| Carrier Gas | Helium, 1.0 mL/min |
| Ion Source | EI, 70 eV, 230°C |
| SIM Ions (Target) | m/z 105 (Quant), 77 (Qual), 134 (Qual) |
| SIM Ions (IS) | m/z 110 (Quant) , 82 (Qual), 144 (Qual) |
Synthesis Logic & Quality Assurance
To ensure high isotopic purity (>98%), Propiophenone-D10 is typically synthesized via Friedel-Crafts Acylation using fully deuterated precursors. This route prevents the scrambling often seen in H/D exchange methods.
Figure 2: Synthesis pathway utilizing deuterated precursors to guarantee isotopic fidelity.
Handling, Safety & Storage
-
Safety Profile: Propiophenone derivatives are irritants. Wear nitrile gloves and safety glasses. Work in a fume hood.
-
Flammability: Flash point is approx. 99°C, but organic solvents used in prep (ACN, MeOH) are highly flammable.
-
Storage:
-
Temperature: 2-8°C for neat standard; -20°C for solutions.
-
Light: Protect from light to prevent photo-degradation.
-
Container: Amber glass with PTFE-lined caps (avoid plastic which can leach phthalates).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102601018, Propiophenone-D10. Retrieved from [Link]
- McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra. University Science Books.
